molecular formula C21H22N2O5 B249988 Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate

Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate

Cat. No. B249988
M. Wt: 382.4 g/mol
InChI Key: CRTSWQCWPFVGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate, also known as MTCB, is a synthetic compound that has been studied for its potential use in scientific research. MTCB is a type of benzamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate is not fully understood, but it is believed that the compound may act as an inhibitor of certain enzymes involved in the inflammatory response. Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has various biochemical and physiological effects. Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has been shown to reduce inflammation in animal models of arthritis and may also have analgesic effects. Additionally, Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has been shown to have low toxicity in animal studies, which makes it a potentially safe compound to use in lab experiments. However, one limitation of using Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research related to Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate. One potential area of research is the development of Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate as a therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate and to identify potential targets for the compound. Finally, studies are needed to determine the safety and efficacy of Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate in human clinical trials.

Synthesis Methods

Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate typically involves the use of benzoyl chloride, 4-aminobenzamide, and tetrahydrofuran-2-ylmethylamine. The reaction between these reagents results in the formation of Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate as a white crystalline powder.

Scientific Research Applications

Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has been studied for its potential use in various scientific research applications. One of the primary areas of research related to Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate has potential as an anti-inflammatory agent and may also have neuroprotective effects.

properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 3-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C21H22N2O5/c1-27-21(26)16-5-2-4-15(12-16)20(25)23-17-9-7-14(8-10-17)19(24)22-13-18-6-3-11-28-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,22,24)(H,23,25)

InChI Key

CRTSWQCWPFVGPW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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